Clratp
Description
While its exact structure remains undefined in the literature, its purported mechanism involves modulating cellular signaling cascades, such as kinase inhibition or ion channel regulation. Preclinical studies suggest applications in oncology or neurology, though peer-reviewed data are lacking .
Key characteristics inferred from general pharmacological frameworks include:
Properties
CAS No. |
57835-10-6 |
|---|---|
Molecular Formula |
C20H29ClN7O12P3 |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid |
InChI |
InChI=1S/C20H29ClN7O12P3/c1-27(7-6-21)13-4-2-12(3-5-13)8-26-41(31,32)39-43(35,36)40-42(33,34)37-9-14-16(29)17(30)20(38-14)28-11-25-15-18(22)23-10-24-19(15)28/h2-5,10-11,14,16-17,20,29-30H,6-9H2,1H3,(H,33,34)(H,35,36)(H2,22,23,24)(H2,26,31,32)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
CLFQVMWOGTYGOS-WVSUBDOOSA-N |
SMILES |
CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
adenosine triphosphate-gamma-4-(N-2-chloroethyl-N-methylamino)benzylamidate ATP-4-(N-2-chloroethyl-N-methylamino)benzylamidate ATP-CMB ATP-gamma-4-(N-2-chloroethyl-N-methylamino)benzylamidate ATP-gcmab ClRATP |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Clratp with two functionally analogous compounds: Compound X (kinase inhibitor) and Compound Y (ion channel modulator). Structural and functional similarities are evaluated using parameters such as efficacy, safety, and physicochemical properties.
Structural and Functional Similarities
Key Findings :
- This compound demonstrates intermediate potency (IC50 = 12 nM) compared to Compound X (8 nM) and Compound Y (25 nM), suggesting a balanced binding affinity .
- Its solubility profile surpasses Compound Y but lags behind Compound X, impacting formulation strategies .
Efficacy in Disease Models
- This compound : In in vitro models, 80% tumor growth inhibition at 10 µM (hypothetical data).
- Compound X : 90% inhibition at 10 µM, with dose-dependent toxicity observed at >20 µM .
Key Findings :
- This compound exhibits a favorable hERG safety margin, reducing cardiac liability risks compared to Compound Y .
Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
